1,5-Dimethyl-1H-benzo[d]imidazol-2-amine (CAS 39860-12-3) is a highly specialized, N,C-disubstituted heterocyclic building block utilized in advanced medicinal chemistry and materials science. By incorporating both an N1-methyl group and a C5-methyl group onto the 2-aminobenzimidazole core, this compound provides a tautomerically locked framework with precisely tuned stereoelectronic properties. The N1-methylation eliminates annular tautomerism, ensuring strict regiocontrol during downstream functionalization, while the C5-methyl group provides an electron-donating (+I) effect that enhances the nucleophilicity of the exocyclic amine. With a calculated LogP of approximately 1.5, this compound offers superior lipophilicity and organic solvent compatibility compared to its unsubstituted analogs, making it an optimal precursor for the synthesis of complex kinase inhibitors, discrete transition metal ligands, and targeted fluorophores [1].
Substituting 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine with more common precursors, such as 5-methyl-2-aminobenzimidazole or unsubstituted 2-aminobenzimidazole, introduces severe process inefficiencies. Generic benzimidazoles exist in a dynamic 1H/3H tautomeric equilibrium. Attempting to N-methylate a 5-substituted benzimidazole in-house inherently leads to the formation of complex 1,5- and 1,6-regioisomer mixtures, necessitating costly, yield-reducing chromatographic separations to isolate the desired isomer. Furthermore, relying on 1-methyl-1H-benzo[d]imidazol-2-amine (which lacks the C5-methyl group) fails to replicate the specific electron density and lipophilicity required for optimal target binding or catalyst solubility. For procurement teams and process chemists, investing in the precisely disubstituted 1,5-dimethyl analog prevents downstream purification bottlenecks and ensures reproducible, high-yield batch-to-batch synthesis [1].
Attempting to synthesize this specific scaffold by methylating the generic precursor 5-methyl-2-aminobenzimidazole results in poor process economy. Because the precursor exists in a rapid 1H/3H tautomeric equilibrium, standard N-alkylation inherently yields a nearly 50:50 mixture of 1,5-dimethyl and 1,6-dimethyl regioisomers. Procuring the pre-synthesized 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine provides a 100% tautomerically locked, single-isomer starting material[1]. This direct procurement strategy bypasses the need for complex chromatographic separations, instantly doubling the effective yield of the first synthetic step compared to in-house methylation.
| Evidence Dimension | Regioselectivity and Isomeric Purity |
| Target Compound Data | 100% pure 1,5-dimethyl regioisomer (pre-locked) |
| Comparator Or Baseline | In-house methylation of 5-methyl-2-aminobenzimidazole: ~50:50 mixture of 1,5- and 1,6-dimethyl isomers |
| Quantified Difference | Elimination of 50% yield loss to the undesired 1,6-isomer |
| Conditions | Standard electrophilic N-alkylation of the benzimidazole core |
Eliminates the need for costly, yield-depleting chromatographic separations during the scale-up of pharmaceutical intermediates.
The addition of the C5-methyl group significantly alters the partition coefficient of the benzimidazole scaffold. According to standard predictive models and database records, 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine exhibits a LogP of approximately 1.5 [1]. In comparison, the unsubstituted 2-aminobenzimidazole has a significantly lower LogP of 0.8 [2]. This nearly twofold increase in lipophilicity translates to enhanced solubility in standard organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. For medicinal chemists, this optimized lipophilic ligand efficiency (LLE) also correlates with improved membrane permeability for downstream active pharmaceutical ingredients (APIs) derived from this scaffold.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 1.5 |
| Comparator Or Baseline | 2-Aminobenzimidazole: LogP ~ 0.8 |
| Quantified Difference | +0.7 LogP units (nearly 5x increase in lipophilic partitioning) |
| Conditions | Standard LogP calculation/measurement at standard temperature and pressure |
Improves handling and solubility in organic synthesis workflows while enhancing the baseline membrane permeability of derived drug candidates.
The C5-methyl group exerts a targeted electron-donating inductive (+I) effect that increases electron density across the benzimidazole system, directly enhancing the nucleophilicity of the exocyclic 2-amine [1]. When compared to the baseline 1-methyl-1H-benzo[d]imidazol-2-amine, the 1,5-dimethyl variant exhibits superior reactivity in downstream condensation and cross-coupling reactions [2]. This electronic tuning ensures that the exocyclic amine remains sufficiently nucleophilic to participate in sterically demanding Schiff base formations or Buchwald-Hartwig aminations that frequently stall with less electron-rich generic benzimidazoles.
| Evidence Dimension | Exocyclic Amine Nucleophilicity (Inductive +I Effect) |
| Target Compound Data | Enhanced nucleophilicity via C5-methyl electron donation |
| Comparator Or Baseline | 1-Methyl-1H-benzo[d]imidazol-2-amine: Baseline nucleophilicity (no C5 activation) |
| Quantified Difference | Increased electron density at the reactive amine center |
| Conditions | Condensation and cross-coupling reaction environments |
Allows for higher yields and shorter reaction times when synthesizing sterically hindered or complex molecular architectures.
The locked tautomeric state and optimized LogP of 1.5 make this compound an ideal starting material for synthesizing highly specific small-molecule inhibitors, where precise hydrogen-bonding geometries and enhanced membrane permeability are critical for in vivo efficacy and target binding [1].
In coordination chemistry, the fixed N3 and exocyclic amine positions allow for predictable bidentate or monodentate metal coordination. This avoids the formation of insoluble polymeric networks that often plague unsubstituted benzimidazole ligands, ensuring reproducible catalyst manufacturing [1].
The electron-rich nature provided by the C5-methyl group allows materials scientists to use this scaffold to synthesize fluorescent probes and organic light-emitting materials with red-shifted emission profiles and higher quantum yields compared to standard, unsubstituted benzimidazole derivatives[1].